
Bumetrizole
Overview
Description
Bumetrizole (CAS No. 3896-11-5), also known as UV-326, is a benzotriazole derivative widely used as an ultraviolet (UV) absorber and stabilizer in polymers such as polyolefins, polyesters, and ABS resins . Its chemical structure includes a 5-chloro substituent on the benzotriazole ring and a tert-butyl group on the phenolic moiety, which enhances its UV absorption efficiency and thermal stability . This compound is approved by the U.S. FDA for use in food-contact polymers and is generally recognized as safe (GRAS) in specific applications . However, it has been classified under REACH as a Substance of Very High Concern (SVHC) due to its persistent, bioaccumulative, and toxic (PBT) properties .
Preparation Methods
Bumetrizole is synthesized through a coupling reaction. The process involves weighing 0.03 mol of 2-tert-butyl-p-cresol, 50 ml of water, and 0.1 g of sodium dodecylbenzene sulfonate into a reaction kettle, and stirring to form a uniform white emulsion. The pH is adjusted to 7-9, and the diazonium salt solution is added dropwise within 2 hours under these weak base conditions .
Chemical Reactions Analysis
Autoxidation and Radical-Mediated Degradation
Bumetrizole participates in autoxidation processes under UV exposure, primarily acting as a UV absorber while undergoing structural transformations:
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Initiation : Sulfate radicals () or hydroxyl radicals () abstract hydrogen from the phenolic group, generating a phenoxyl radical intermediate .
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Propagation : The phenoxyl radical reacts with hydroperoxides () to form quinone derivatives via a two-step oxidation process :
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Environmental Impact : This reaction pathway generates 6PPD-quinone, a toxic transformation product linked to aquatic toxicity .
Key Data :
Parameter | Value/Outcome | Study Source |
---|---|---|
Radical Initiator | / | |
Primary Product | Quinone derivatives | |
Detection Method | FT-IR (1650–1680 cm) |
Hydrolysis and Stability
This compound demonstrates high resistance to hydrolysis under ambient and accelerated conditions:
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Hydrolytic Resistance : No significant degradation occurs in aqueous environments across pH 4–9, even at elevated temperatures (50°C) .
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Structural Integrity : The benzotriazole-phenol bond remains intact due to strong electron-withdrawing effects from the chloro and tert-butyl substituents .
Stability Profile :
Condition | Outcome | Reference |
---|---|---|
Aqueous hydrolysis (pH 7) | No degradation after 30 days | |
Thermal stress (100°C) | Decomposition onset at 137–141°C |
Michael Addition in Metabolic Pathways
Under simulated skin metabolism or autoxidation, this compound exhibits potential for protein binding:
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Mechanism : The para-methyl group undergoes oxidation to a quinone methide intermediate, enabling covalent adduct formation with nucleophilic amino acids (e.g., cysteine) .
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Biological Relevance : This reactivity raises concerns about sensitization potential, though human data indicate low allergenic frequency .
Polymer Matrix Interactions
In polymer systems (e.g., polypropylene, polystyrene), this compound’s reactivity is influenced by matrix properties:
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Leaching vs. Degradation : Loss from polymers during aging is attributed to fragmentation-induced leaching rather than chemical degradation .
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Efficacy in UV Stabilization : Reduces carbonyl index (CI) formation by 60–80% in polypropylene exposed to UV/heat .
Performance Metrics :
Polymer Type | CI Reduction (%) | Leaching Rate (μg/L) | Reference |
---|---|---|---|
Polypropylene | 75 | 0.79 ± 0.16 | |
Polystyrene | 68 | 0.45 ± 0.12 |
Analytical Quantitation Methods
Advanced LC-MS/MS techniques validate this compound’s stability and reaction byproducts:
Parameter | Value | Method (MRM Transition) | Reference |
---|---|---|---|
LOD | 1.0 ng/mL | 316 → 260 | |
Recovery (Plasma) | 82–94% | ESI+ |
Scientific Research Applications
UV Absorption and Polymer Stabilization
Bumetrizole is widely recognized for its effectiveness in protecting materials from UV radiation, which can lead to degradation. Research indicates that this compound-type UV absorbers, such as UV-326, exhibit varying residual behaviors when incorporated into different polymers like polypropylene (PP), high-density polyethylene (HDPE), low-density polyethylene (LDPE), polylactic acid (PLA), and polystyrene (PS) during degradation processes.
Key Findings:
- This compound effectively mitigates the photodegradation of polymers by absorbing harmful UV radiation.
- The compound's performance varies based on the polymer matrix and environmental conditions, influencing the longevity and stability of the materials used in commercial applications .
Toxicological Studies
Toxicological evaluations of this compound have been conducted to assess its safety profile in humans and animals. These studies often focus on acute toxicity, dermal sensitization, and systemic effects.
Toxicity Data:
- In acute oral toxicity studies, this compound demonstrated a high LD50 value (>2000 mg/kg bw), indicating low acute toxicity levels .
- Human data suggest that while this compound may act as a skin sensitizer, contact allergies are rare. The liver has been identified as a target organ for toxicity among phenolic benzotriazoles .
Health Risk Assessments
Health risk assessments have been conducted to evaluate the potential adverse effects of this compound exposure. These assessments analyze both environmental impact and human health risks associated with its use.
Assessment Highlights:
- This compound is not expected to cause significant adverse effects at doses below 100 mg/kg bw/day .
- Studies indicate minimal systemic distribution to vital organs such as the kidney and liver after administration, with rapid absorption and elimination observed in animal models .
Case Studies and Research Findings
Several case studies provide insights into the practical applications of this compound across different industries:
Mechanism of Action
Bumetrizole functions as a UV blocker by absorbing ultraviolet light and converting it into less damaging forms of energy, such as heat. This mechanism helps protect materials and biological samples from the harmful effects of ultraviolet radiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Bumetrizole belongs to the benzotriazole class of UV stabilizers, which also includes compounds like UV-320 , UV-327 , and UV-329 (octrizole) . Key differences lie in their substituents, which influence their UV absorption spectra and environmental behavior:
Structural Insights :
- This compound’s chlorine substituent enhances its UV absorption in the 300–400 nm range, making it effective for polyolefins .
- UV-329’s branched alkyl chain improves compatibility with hydrophobic polymers like polyethylene, but it exhibits environmental co-distribution with this compound in marine sediments (Pearson correlation >0.98) .
- UV-327’s bulky substituents reduce leaching rates, favoring high-temperature applications .
Performance in Polymer Stabilization
- This compound : Demonstrated superior oxidative degradation inhibition in polypropylene (PP) under accelerated UV exposure, retaining 85% tensile strength after 500 hours .
- UV-329 : Shows comparable UV stabilization but higher leaching rates in marine environments, raising ecological concerns .
- UV-327 : Preferred for polyamides due to lower volatility at elevated processing temperatures .
Environmental and Toxicological Profiles
Key Findings :
Industrial and Regulatory Challenges
- This compound : Its SVHC classification under REACH complicates use in the EU, prompting substitution with UV-327 or hindered amine light stabilizers (HALS) .
- UV-329 : Unrestricted status but faces scrutiny due to environmental persistence .
- Benzimidazole Derivatives (e.g., carbendazim): While structurally distinct, these are often compared due to overlapping applications in coatings; however, they lack UV stabilization efficacy .
Biological Activity
Bumetrizole, a member of the phenolic benzotriazole class, is primarily utilized as a UV absorber and light stabilizer in various consumer and commercial products. Its biological activity has been the subject of extensive research, focusing on its toxicological effects, metabolic pathways, and potential health risks. This article consolidates findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound is characterized by its phenolic structure with a benzotriazole moiety, which contributes to its efficacy as a UV filter. The chemical formula is CHNO, and it exhibits properties that allow it to absorb UV radiation effectively.
Acute and Chronic Toxicity
Research indicates that this compound displays low acute toxicity. In studies involving oral administration to rodents, the LD50 values were reported to be greater than 2000 mg/kg, suggesting minimal immediate toxicity . However, chronic exposure studies have revealed significant findings:
- Liver Toxicity : Chronic exposure to this compound has been associated with increased liver weights and histopathological changes in animal models . The liver appears to be the primary target organ for toxicity among phenolic benzotriazoles.
- Hematological Effects : A study indicated a statistically significant decrease in total white blood cell counts at higher doses (500 and 2000 mg/kg) without affecting differential counts of white blood cell types, complicating the assessment of toxicological significance .
Reproductive and Developmental Toxicity
This compound has undergone reproductive and teratogenicity assessments. In one study involving pregnant mice, oral administration during critical developmental windows did not result in teratogenic effects or significant maternal toxicity. The No Observed Adverse Effect Level (NOAEL) was established at 2000 mg/kg/day . However, slight reductions in pregnancy rates were noted, warranting further investigation into its reproductive effects.
Metabolism and Excretion
The metabolic pathway of this compound involves hepatic biotransformation, where it undergoes oxidation. Studies have shown that this compound is absorbed quickly after administration, with approximately 91% of the dose eliminated within 48 hours . The distribution in organs such as the liver and kidneys was minimal, indicating efficient excretion through urine and feces.
Environmental Impact
This compound's persistence in the environment has raised concerns regarding its ecological impact. It has been detected in various environmental matrices, leading to studies assessing its bioaccumulation potential and effects on aquatic organisms. Research suggests that while this compound is effective as a UV stabilizer, its environmental toxicity requires careful management to mitigate risks .
Case Study: Human Exposure
A notable case study highlighted the effects of this compound exposure in humans. While direct cases are rare due to its low acute toxicity profile, concerns about sensitization have been addressed. Available data suggest that contact allergy to this compound is uncommon .
Summary of Biological Activity Findings
Parameter | Findings |
---|---|
Acute Toxicity (LD50) | >2000 mg/kg (low toxicity) |
Chronic Exposure Effects | Increased liver weights; hematological changes |
Reproductive Toxicity | NOAEL: 2000 mg/kg; no teratogenic effects observed |
Metabolism | Rapid absorption; minimal organ distribution |
Environmental Concerns | Detected in environmental samples; potential bioaccumulation |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Bumetrizole in environmental or biological matrices?
- Methodological Answer : this compound can be detected using high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy or mass spectrometry (MS) due to its UV-absorbing properties. Sample preparation often involves solid-phase extraction (SPE) for environmental water samples or solvent extraction for polymer matrices. Calibration curves using certified reference materials (CRMs) are critical for quantification, with validation against spiked recovery rates (85–110%) . Gas chromatography (GC-MS) may also be employed for volatile derivatives, though method optimization is required to address matrix interferences.
Q. What regulatory frameworks classify this compound as a Substance of Very High Concern (SVHC), and what are the implications for laboratory handling?
- Methodological Answer : this compound is classified as an SVHC under the EU REACH regulation due to its persistence (P) and bioaccumulation (B) properties . Researchers must adhere to strict containment protocols (e.g., fume hoods, waste disposal guidelines per Directive 2008/98/EC) and monitor updates from the European Chemicals Agency (ECHA). Laboratory safety assessments should integrate Safety Data Sheet (SDS) guidelines, particularly for inhalation and dermal exposure risks during synthesis or degradation studies.
Q. How is this compound’s UV-stabilizing mechanism characterized in polymer matrices?
- Methodological Answer : The UV absorption profile of this compound (λmax ~340 nm) is studied using spectrophotometric methods. Accelerated weathering tests (e.g., QUV aging chambers) quantify its efficacy by measuring changes in polymer tensile strength or colorimetry (CIELAB metrics) before and after UV exposure. Fourier-transform infrared spectroscopy (FTIR) identifies degradation products, such as benzotriazole derivatives, to validate stabilization pathways .
Advanced Research Questions
Q. What in silico and in vitro approaches validate this compound’s role as an aryl hydrocarbon receptor (AhR) ligand?
- Methodological Answer : Virtual screening using molecular docking (e.g., AutoDock Vina) predicts binding affinity to AhR’s ligand-binding domain. In vitro validation involves reporter gene assays (e.g., HepG2 cells transfected with AhR-responsive luciferase constructs). Dose-response curves (0.1–100 μM) and competitive binding assays with known ligands (e.g., TCDD) confirm specificity. Structural fingerprints and nearest-neighbor analysis further prioritize this compound among potential AhR activators .
Q. How can researchers reconcile contradictory data on this compound’s environmental persistence across studies?
- Methodological Answer : Meta-analyses of half-life (t½) data under varying conditions (pH, temperature, microbial activity) are essential. Standardized OECD Test Guidelines (e.g., OECD 307 for soil degradation) improve comparability. Confounding factors, such as co-exposure to other UV stabilizers, should be controlled via factorial experimental designs. Sensitivity analyses using tools like Monte Carlo simulations quantify uncertainty in bioaccumulation factors (BAFs) .
Q. What methodologies assess the long-term ecotoxicological impacts of this compound in aquatic ecosystems?
- Methodological Answer : Chronic toxicity studies on model organisms (e.g., Daphnia magna) follow OECD 211 guidelines, with endpoints including reproductive output and mortality over 21 days. Trophic transfer studies use stable isotope labeling (δ<sup>13</sup>C-Bumetrizole) to track biomagnification in food webs. Sediment-water partitioning coefficients (Kd) are derived using equilibrium passive samplers (e.g., PDMS strips) to model fate in benthic systems .
Q. Data Interpretation and Contradiction Analysis
Q. How should researchers address discrepancies in regulatory classifications of this compound across jurisdictions?
- Methodological Answer : Cross-referencing hazard profiles from ECHA, U.S. EPA, and national databases (e.g., Germany’s REACH proposals) identifies data gaps. Read-across approaches using structurally analogous benzotriazoles (e.g., UV-329) fill missing persistence/toxicity data. Regulatory divergence analysis should emphasize harmonization via the Globally Harmonized System (GHS) criteria .
Q. What statistical frameworks are optimal for analyzing dose-dependent AhR activation by this compound?
- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) quantify EC50 values. Bayesian hierarchical models account for inter-laboratory variability in luciferase assays. Principal component analysis (PCA) integrates omics data (transcriptomics/proteomics) to distinguish AhR-specific pathways from off-target effects .
Properties
IUPAC Name |
2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c1-10-7-12(17(2,3)4)16(22)15(8-10)21-19-13-6-5-11(18)9-14(13)20-21/h5-9,22H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWYEMOEOGEQAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9036438 | |
Record name | Bumetrizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9036438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid | |
Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3896-11-5 | |
Record name | 2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3896-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bumetrizole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003896115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bumetrizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9036438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bumetrizole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUMETRIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZF18Q354W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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